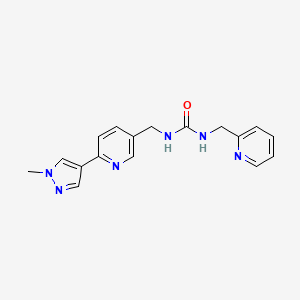

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown potential in the treatment of various diseases.

Applications De Recherche Scientifique

Substituent Effects on Pyrid-2-yl Ureas

Research on pyrid-2-yl ureas, closely related to the compound , indicates that the presence of certain substituents can significantly influence their conformational preferences and binding interactions. For instance, studies have shown that electron-withdrawing substituents can enhance the binding affinity of these compounds towards cytosine, suggesting potential applications in molecular recognition and supramolecular chemistry (Chia-Hui Chien et al., 2004).

Antimicrobial Activity of Pyrimidine Derivatives

Pyrimidine derivatives, which include structural motifs similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. These studies reveal that certain pyrimidine-based compounds exhibit significant antibacterial and antifungal activities, highlighting their potential as templates for the development of new antimicrobial agents (Chetan C. Rathod & M. Solanki, 2018).

Structural Analysis and Crystallography

Crystallographic studies of compounds with similar structural features offer insights into their molecular conformations and interactions. For example, the crystal structure of azimsulfuron, which shares a functional group with the target compound, provides valuable information on the arrangement of substituents and their impact on the molecule's properties, potentially informing the design of new chemical entities with desired characteristics (Youngeun Jeon et al., 2015).

Gelation and Supramolecular Assembly

Research into low molecular weight hydrogelators, including pyrazolyl and pyridyl ureas, demonstrates their ability to form hydrogels under specific conditions. These findings underscore the potential of such compounds in materials science, particularly for applications requiring tunable rheological and morphological properties (G. Lloyd & J. Steed, 2011).

Receptor Design for Urea Recognition

The design of receptors for urea recognition using bis(benzimidazolyl)pyridine illustrates the utility of pyridyl-based compounds in creating highly selective and stable supramolecular complexes. This research direction has implications for the development of sensors and recognition elements in analytical chemistry (B. Chetia & P. Iyer, 2006).

Mécanisme D'action

Target of Action

Similar compounds have shown significant activity on kinases , which are proteins that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Phosphorylation can activate or deactivate many protein targets, thereby altering cellular functions.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit kinases . Kinase inhibitors work by blocking the action of kinases, thereby preventing the phosphorylation process. This can lead to the alteration of a variety of cellular processes, including cell division and metabolism.

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, and further studies would be needed to determine these properties for this specific compound.

Propriétés

IUPAC Name |

1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(pyridin-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c1-23-12-14(10-22-23)16-6-5-13(8-19-16)9-20-17(24)21-11-15-4-2-3-7-18-15/h2-8,10,12H,9,11H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTIIHNJQLAFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2776631.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2776633.png)

![4-allyl-2-(2-amino-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2776635.png)

![2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776639.png)

![N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2776640.png)

![(Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2776645.png)

![ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2776649.png)